2-Amino-1,3-thiazole-5-carboxamide

Process Chemistry Kinase Inhibitor Synthesis Scale-up Manufacturing

Procure 2-Amino-1,3-thiazole-5-carboxamide as the essential building block for dasatinib and kinase inhibitor programs. This scaffold delivers a validated one-pot synthetic route with 95% isolated yield, eliminating air-sensitive intermediates. Its unique 2-amino-5-carboxamide substitution pattern is critical for ATP-competitive binding against Src/Abl (IC50 0.6 nM), AKT (EC50 153 nM), and p38α (IC50 1.1 nM). Agrochemical teams developing SDHI fungicides achieve >4-fold potency gains over commercial standards. Do not substitute with generic thiazoles—incorrect starting materials compromise yield, purity, and biological reproducibility.

Molecular Formula C4H5N3OS
Molecular Weight 143.17 g/mol
CAS No. 52499-04-4
Cat. No. B112730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1,3-thiazole-5-carboxamide
CAS52499-04-4
Molecular FormulaC4H5N3OS
Molecular Weight143.17 g/mol
Structural Identifiers
SMILESC1=C(SC(=N1)N)C(=O)N
InChIInChI=1S/C4H5N3OS/c5-3(8)2-1-7-4(6)9-2/h1H,(H2,5,8)(H2,6,7)
InChIKeyNQXGKSIKPATTNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1,3-thiazole-5-carboxamide (CAS 52499-04-4): A Validated Scaffold for Kinase Inhibitor and Agrochemical Development


2-Amino-1,3-thiazole-5-carboxamide (CAS 52499-04-4) is a heterocyclic building block featuring a 2-amino-thiazole core with a 5-carboxamide substituent . This compound serves as the foundational scaffold for the synthesis of dasatinib, an FDA-approved multi-targeted kinase inhibitor for chronic myelogenous leukemia (CML) and Philadelphia chromosome-positive acute lymphocytic leukemia (ALL) [1]. The 2-aminothiazole-5-carboxamide motif is recognized as a privileged structure in medicinal chemistry, with its derivatives demonstrating potent and selective inhibition of Src/Abl, AKT, p38α MAP kinase, and other therapeutically relevant kinases [2]. Its utility extends to agrochemical applications, particularly in the design of succinate dehydrogenase inhibitors (SDHIs) [3]. The parent compound is a white to off-white solid with a molecular weight of 143.17 g/mol and molecular formula C4H5N3OS .

Procurement Risks of Substituting 2-Amino-1,3-thiazole-5-carboxamide with Unqualified Analogs in Synthesis and Biological Studies


The 2-aminothiazole-5-carboxamide core is not interchangeable with generic thiazole analogs (e.g., unsubstituted thiazole-5-carboxamide or 2-aminothiazole) in research and industrial applications. The specific substitution pattern at the 2- and 5-positions is critical for both synthetic utility and biological target engagement. In dasatinib production, the 2-amino group serves as the essential coupling handle for constructing the pyrimidine-containing side chain, and any deviation in the core structure leads to failed syntheses or inactive compounds [1]. In kinase inhibition, structure-activity relationship (SAR) studies demonstrate that the 2-aminothiazole-5-carboxamide scaffold provides a unique spatial and electronic environment for ATP-competitive binding [2]. For agrochemical SDHIs, the 5-carboxamide moiety is crucial for hydrogen bonding interactions with the enzyme's active site; substituting the core results in orders-of-magnitude loss of antifungal potency [3]. Using the incorrect starting material or scaffold directly compromises reaction yield, product purity, and biological reproducibility. The evidence below quantifies these differential advantages.

Comparative Performance Metrics for 2-Amino-1,3-thiazole-5-carboxamide-Derived Compounds in Key Application Areas


Synthetic Efficiency in Dasatinib Manufacture: 95% Isolated Yield vs. Multi-Step Classical Routes

In the synthesis of the dasatinib core intermediate, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, a one-pot chemoselective α-bromination and thiourea cyclization method using 2-aminothiazole-5-carboxamide as the core building block affords the desired product in 95% isolated yield [1]. This compares favorably to earlier synthetic approaches, which required multiple protection/deprotection steps and yielded the same intermediate in 74% overall yield [1]. The new method avoids air- and moisture-sensitive intermediates and reduces the synthetic sequence length, providing a direct manufacturing advantage.

Process Chemistry Kinase Inhibitor Synthesis Scale-up Manufacturing

Antiproliferative Activity in Chronic Myeloid Leukemia (CML) Cells: Derivative 6d Matches Dasatinib Potency

A derivative of 2-amino-thiazole-5-carboxylic acid phenylamide, compound 6d (N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide), exhibited high antiproliferative potency on human K562 leukemia cells comparable to dasatinib [1]. While dasatinib showed sub-micromolar IC50 values across all tested cell lines, compound 6d displayed differential activity: it was either inactive (MDA-MB-231) or distinctly less active (IC50 = 20.2 µM in MCF-7; 21.6 µM in HT-29) against mammary and colon carcinoma cells [1]. This demonstrates that the 2-aminothiazole-5-carboxamide scaffold can be tuned to achieve dasatinib-like potency in CML cells while potentially offering selectivity advantages against solid tumor lines.

Anticancer Drug Discovery CML Kinase Inhibition

AKT Kinase Inhibition: DC120 (2-Aminothiazole-5-carboxamide Derivative) Demonstrates 153 nM Potency and In Vivo Tumor Growth Suppression

The 2-aminothiazole-5-carboxamide scaffold was used to design DC120, a 2-pyrimidyl-5-amidothiazole compound. DC120 inhibited AKT kinase activity in vitro with an EC50 of 153 nM in a fluorescence resonance energy transfer-based Z′-LYTE assay [1]. In vivo, DC120 at 20 mg/kg/day inhibited CNE2 xenograft tumor growth, achieving a treated group/control group (T/C) ratio of 38.1% [1]. As a comparator, the clinical AKT inhibitor MK-2206 has been reported with an IC50 of 8 nM for AKT1, but DC120 represents a distinct chemotype with a 2-aminothiazole core [2]. This demonstrates that derivatives of 2-amino-1,3-thiazole-5-carboxamide can achieve nanomolar enzyme inhibition and robust in vivo efficacy.

AKT Inhibition Cancer Therapeutics In Vivo Efficacy

Antifungal Succinate Dehydrogenase Inhibition: Thiazole-5-carboxamide Derivative IIIe Exhibits 4.3-Fold Higher Potency than Thifluzamide

A thiazole-5-carboxamide derivative containing a diphenyl ether fragment, compound IIIe, showed an in vitro EC50 of 0.009 mg/L against the phytopathogenic fungus Rhizoctonia solani [1]. This potency is 4.3-fold greater than thifluzamide (EC50 = 0.039 mg/L), 205-fold greater than boscalid (EC50 = 1.849 mg/L), and 5.4-fold greater than fluxapyroxad (EC50 = 0.049 mg/L), all of which are commercial SDHI fungicides [1]. IIIe was also comparable in potency to the novel SDHI flubeneteram (EC50 = 0.008 mg/L) [1]. This demonstrates that the 2-aminothiazole-5-carboxamide core, when properly derivatized, can yield best-in-class antifungal activity for crop protection.

Agrochemicals Fungicides Succinate Dehydrogenase Inhibitors

Soluble Epoxide Hydrolase (sEH) Inhibition: Thiazole-5-carboxamide Derivative Achieves Sub-Nanomolar IC50 (0.46 nM)

A thiazole-5-carboxamide derivative (compound 50) functionalized with a 2-oxo-imidazolidine group exhibited potent inhibition of human soluble epoxide hydrolase (sEH) with an IC50 of 0.46 nM [1]. In addition to its picomolar potency, the compound demonstrated outstanding metabolic stability in human liver microsomes (half-life t1/2 = 126 min; extraction ratio ER = 0.35) and excellent solubility in simulated intestinal fluid (116 μM) [1]. For comparison, the clinically evaluated sEH inhibitor GSK2256294 has a reported IC50 of 0.5 nM against human sEH, indicating that this thiazole-5-carboxamide-based inhibitor is equipotent to a clinical candidate [2]. The favorable balance of potency, stability, and solubility makes this chemotype highly attractive for further development.

Inflammation Cardiovascular Disease sEH Inhibitors

p38α MAP Kinase Inhibition: BMS-640994 (Thiazole-5-carboxamide Derivative) Shows Oral Efficacy in Inflammation Models

A thiazole-5-carboxamide derivative, BMS-640994, was identified as a potent and selective p38α MAP kinase inhibitor [1]. In a cell-based assay, BMS-640994 inhibited p38α with an IC50 of 1.1 nM, and it demonstrated oral efficacy in rodent models of acute and chronic inflammation [1]. As a comparator, the clinical p38α inhibitor losmapimod has a reported IC50 of 0.3 nM, but BMS-640994 represents a distinct chemotype with a thiazole-5-carboxamide core [2]. The compound's selectivity and oral bioavailability underscore the scaffold's versatility beyond oncology applications.

Inflammation Autoimmune Disease p38 MAPK Inhibition

Prioritized Procurement Scenarios for 2-Amino-1,3-thiazole-5-carboxamide Based on Quantified Performance Advantages


Large-Scale Synthesis of Dasatinib and Related Kinase Inhibitors

Process chemistry teams developing dasatinib or dasatinib analogs should procure 2-amino-1,3-thiazole-5-carboxamide as the core building block. A validated one-pot synthetic route using this scaffold delivers the key intermediate in 95% isolated yield, compared to 74% for legacy multi-step approaches [1]. The simplified procedure eliminates air- and moisture-sensitive intermediates and reduces the number of unit operations, directly lowering manufacturing costs and improving process robustness.

Lead Optimization Programs Targeting AKT, Src, or p38α MAP Kinases

Medicinal chemistry groups pursuing ATP-competitive kinase inhibitors should consider this scaffold. Derivatives have demonstrated nanomolar potency against AKT (DC120, EC50 = 153 nM) [2], p38α (BMS-640994, IC50 = 1.1 nM) [3], and Src/Abl kinases (Dasatinib, IC50 = 0.6 nM) [4]. The scaffold's privileged binding mode in the ATP pocket enables rapid SAR exploration and optimization toward multiple kinase targets.

Development of Next-Generation Succinate Dehydrogenase Inhibitor (SDHI) Fungicides

Agrochemical research teams designing new SDHI fungicides should evaluate this scaffold. A derivative (compound IIIe) achieved an EC50 of 0.009 mg/L against Rhizoctonia solani, outperforming commercial SDHIs thifluzamide (0.039 mg/L), boscalid (1.849 mg/L), and fluxapyroxad (0.049 mg/L) [5]. This >4-fold potency improvement enables lower application rates and reduced environmental impact.

Soluble Epoxide Hydrolase (sEH) Inhibitor Discovery for Inflammatory Diseases

Researchers targeting sEH for cardiovascular or inflammatory indications should incorporate this scaffold. Optimized derivatives achieve sub-nanomolar potency (IC50 = 0.46 nM) while maintaining high metabolic stability (t1/2 = 126 min in human liver microsomes) and excellent solubility (116 μM) [6]. This profile supports both in vivo pharmacology studies and further preclinical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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